2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Description
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Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHSQQYSJEZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387805 | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-63-3 | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale Behind the Exploration
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks presents a fertile ground for identifying new therapeutic agents. The compound 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde emerges from such a design philosophy, integrating the biologically significant nitroaromatic system with the privileged piperazine scaffold. While this specific molecule is not extensively documented in publicly available literature, its constituent parts have a rich history in medicinal chemistry, suggesting a high probability of interesting biological activity. This guide, therefore, serves as a forward-looking technical exploration, providing a robust framework for its synthesis, characterization, and comprehensive biological evaluation. We will delve into the causal reasoning behind experimental designs, drawing upon established principles and the known activities of structurally related compounds to illuminate a path for its investigation as a potential anticancer and antimicrobial agent.
Section 1: Synthesis and Characterization
The synthesis of this compound is predicated on a classic and reliable reaction: nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group and the aldehyde functionality activates the ortho-positioned chlorine atom for displacement by a suitable nucleophile.
Proposed Synthetic Pathway
The most direct and efficient route to the target compound involves the reaction of commercially available 2-chloro-5-nitrobenzaldehyde with 1-methylpiperazine.
An In-Depth Technical Guide on the Purity and Characterization of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Introduction
2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Its molecular structure, featuring a substituted benzaldehyde, a nitro group, and a methylpiperazine moiety, provides a versatile scaffold for the development of novel therapeutics. The purity and complete characterization of this intermediate are of paramount importance, as even minor impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential techniques and methodologies for ensuring the purity and confirming the identity of this compound, tailored for researchers, scientists, and drug development professionals.
The presence of the electron-withdrawing nitro group and the aldehyde functionality, combined with the electron-donating methylpiperazine group, creates a unique electronic environment that is crucial for its reactivity in subsequent synthetic steps.[1] Therefore, a rigorous analytical characterization is not merely a quality control step but a fundamental aspect of understanding its chemical behavior and ensuring the successful synthesis of target molecules.
Synthesis and Purification Overview
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitrobenzaldehyde, with 1-methylpiperazine. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]
Potential Impurities
Several process-related impurities can arise during the synthesis of this compound.[5] These can include unreacted starting materials, by-products from side reactions, and degradation products.[5] Understanding the potential impurity profile is critical for developing appropriate purification and analytical methods.[5]
Purification Strategies
Purification of the crude product is essential to remove impurities and isolate this compound in high purity. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid compounds.[1] The choice of solvent is critical and is typically determined empirically. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. Ethanol or ethanol/water mixtures are often suitable for such compounds.[1]
-
Column Chromatography: For more challenging separations, automated column chromatography over silica gel can be employed.[6][7] A gradient elution system, for instance, with a mixture of a non-polar solvent like heptane and a more polar solvent like ethyl acetate, can effectively separate the desired compound from its impurities.[8] The fractions are typically monitored by TLC to identify and combine the pure product.
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Comprehensive Characterization
A multi-technique approach is necessary for the unambiguous characterization of this compound, confirming its structure and assessing its purity.
Spectroscopic Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the methyl and piperazine groups. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for structural assignment. For instance, the aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The protons on the piperazine ring will often appear as multiplets due to their complex spin-spin coupling.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the piperazine ring are all diagnostic.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the expected structure.
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.
-
Electron Impact (EI) and Electrospray Ionization (ESI): These are common ionization techniques. The fragmentation patterns observed in the mass spectrum can help to confirm the connectivity of the different parts of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For HRMS, an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret any significant fragment ions.
Chromatographic Techniques
1. High-Performance Liquid Chromatography (HPLC):
HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can quantify the main component and detect and quantify any impurities.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for this type of molecule. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or a buffer). The compound and its impurities are separated based on their relative hydrophobicity.
-
Method Validation: A robust HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[9]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH.
-
Standard and Sample Preparation: Prepare a standard solution of a known concentration of a reference standard of this compound and a sample solution of the material to be tested.
-
Chromatographic Conditions: Set the HPLC parameters, including the column, mobile phase composition, flow rate, and UV detection wavelength (often determined from the UV-Vis spectrum of the compound).
-
Data Analysis: Analyze the resulting chromatograms to determine the peak area of the main component and any impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Caption: An analytical workflow for the comprehensive characterization of this compound.
Physical Characterization
1. Melting Point:
The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range is often indicative of the presence of impurities. Therefore, melting point determination is a simple and effective way to assess purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it slowly, observing the temperature at which the compound begins to melt and the temperature at which it is completely molten.
-
Comparison: Compare the observed melting point with the literature value, if available.
Data Summary
The following table summarizes the key analytical data that should be obtained for a pure sample of this compound.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | Characteristic signals for aromatic, aldehyde, and piperazine protons. |
| Integration | Proportional to the number of protons for each signal. | |
| Multiplicity | Splitting patterns consistent with the molecular structure. | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals corresponding to all unique carbon atoms. |
| HRMS | [M+H]⁺ | Measured m/z should be within 5 ppm of the calculated exact mass. |
| HPLC | Purity (%) | Typically ≥98% for use as a key intermediate. |
| Melting Point | Melting Range (°C) | A sharp melting point range. |
Conclusion
The rigorous purity assessment and comprehensive characterization of this compound are non-negotiable steps in the drug development process. By employing a combination of spectroscopic and chromatographic techniques, researchers can ensure the quality and integrity of this vital building block. This in-depth guide provides the foundational knowledge and practical protocols necessary to achieve this, ultimately contributing to the synthesis of safe and effective pharmaceutical agents. The causality behind these experimental choices lies in the need for orthogonal analytical methods to provide a complete and trustworthy picture of the compound's identity and purity. Each protocol is designed as a self-validating system, where the results from one technique should be consistent with and supported by the others, ensuring the highest level of scientific integrity.
References
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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PubMed Central. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Retrieved from [Link]
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PubMed Central. (2010). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]
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DASH (Harvard). (2013). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]
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ResearchGate. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
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PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]
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Chem Sci Trans. (2016). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR spectrum of compound 2-(4-phenylpiperazin-1-yl) alloxazine... Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from [Link]
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PubMed. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
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PubMed Central. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]
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PubMed. (1995). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Retrieved from [Link]
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arkat-usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]
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JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Google Patents. (2021). WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
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MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
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ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
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PubMed Central. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Retrieved from [Link]
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OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
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PubMed Central. (2016). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. Retrieved from [Link]
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MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]
- Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.
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An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, reliable sourcing strategies, cost analysis, quality control considerations, and its application in the synthesis of targeted therapeutics, particularly focusing on its role as a precursor to advanced kinase inhibitors. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in the drug discovery and development pipeline.
Compound Profile: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde
Chemical Identity and Properties
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, with the CAS number 904895-82-5, is an aromatic aldehyde functionalized with a nitro group and a methylpiperazine moiety. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic syntheses. The electron-withdrawing nature of the nitro group and the aldehyde function, combined with the nucleophilic character of the piperazine ring, provides multiple reaction sites for molecular elaboration.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 904895-82-5 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| Appearance | Typically a solid |
| Purity | ≥98% is commonly available |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., nitrogen) |
| Solubility | Soluble in many organic solvents |
Sourcing and Cost Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde
The accessibility and cost of starting materials are critical considerations in any research and development program. 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is available from a range of chemical suppliers, from large global distributors to more specialized custom synthesis laboratories.
Major Suppliers and Cost Comparison
Below is a comparative table of notable suppliers for this compound. Please note that pricing is subject to change and may vary based on quantity, purity, and current market conditions. It is always advisable to request a formal quote from the suppliers for the most accurate and up-to-date pricing.
| Supplier | Purity | Available Quantities | Indicative Price (USD) | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Inquire | Pricing available upon login/request | A reliable source with extensive quality documentation. |
| BLDpharm | Inquire | Inquire | Pricing available upon login/request | Offers a range of related nitrobenzaldehyde and piperazine derivatives. |
| Parchem | Inquire | Inquire | Request a quote | A supplier of specialty chemicals. |
| ChemScene | Inquire | Inquire | Request a quote | Listed as a product in their catalog. |
| Arctom | Inquire | Inquire | Request a quote | Lists the compound with CAS number 904895-82-5. |
| CymitQuimica | Inquire | Gram scales | €27.00 - €124.00 | Provides pricing for smaller quantities of a related nitroaniline.[1] |
| Key Organics | Inquire | Inquire | £53.00 (for a related compound) | UK-based supplier with lead times of 1-2 weeks for related compounds.[2] |
Expert Insight on Procurement:
When selecting a supplier, it is crucial to look beyond the initial cost. For drug development applications, a supplier's ability to provide a comprehensive Certificate of Analysis (CoA), demonstrate batch-to-batch consistency, and offer scalability are paramount. For early-stage research, smaller quantities from suppliers like Sigma-Aldrich or CymitQuimica may be suitable. For process development and scale-up, establishing a relationship with a manufacturer that can provide larger quantities with consistent quality, such as those listed on major chemical sourcing platforms, is advisable.
Quality Control and Analytical Methods
Ensuring the purity and identity of starting materials is a cornerstone of scientific integrity. A robust quality control (QC) process for incoming 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is essential.
Typical Analytical Specifications:
A supplier's Certificate of Analysis should, at a minimum, include:
-
Identity Confirmation: ¹H NMR and/or Mass Spectrometry data consistent with the structure.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), with a purity of ≥98% being a common specification.
-
Appearance: Visual confirmation of the physical state and color.
-
Residual Solvents: Gas Chromatography (GC) analysis may be included to quantify any remaining solvents from the synthesis and purification process.
Recommended In-House QC Protocol:
Upon receipt of the material, it is best practice to perform an independent verification of its identity and purity.
Step-by-Step HPLC Purity Analysis Workflow:
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a reference standard of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).
-
Prepare the sample solution by accurately weighing the received material and dissolving it in the same diluent to the same concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable choice for this type of aromatic compound.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile) is typically effective.[3][4]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 240 nm) is appropriate.[5]
-
Flow Rate: A standard flow rate of 1 mL/min is a good starting point.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
The purity is calculated by the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Logical Workflow for Incoming Material QC:
Caption: Quality control workflow for incoming 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde.
Synthesis and Application in Medicinal Chemistry
General Synthesis Approach
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde typically involves the nucleophilic aromatic substitution of a suitable starting material, such as a halogenated 2-nitrobenzaldehyde, with 1-methylpiperazine. The reaction conditions would need to be carefully controlled to ensure selective substitution at the desired position and to minimize side reactions.
While a specific, detailed, and publicly available synthesis protocol for this exact molecule is not readily found in the literature, general methods for the synthesis of similar nitrobenzaldehyde derivatives can be adapted.[6] These often involve the use of a base in a suitable solvent, with heating to drive the reaction to completion. Purification is typically achieved by column chromatography or recrystallization.
Application in the Synthesis of PI3K Inhibitors
A significant application of this and structurally related compounds is in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
The 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde moiety serves as a key precursor for building more complex heterocyclic systems that are central to the pharmacophore of many PI3K inhibitors. The aldehyde group can be used in condensation reactions to form larger ring systems, while the nitro group can be reduced to an amine, which can then be further functionalized.
Illustrative Synthetic Pathway to a PI3K Inhibitor Core:
Caption: Generalized synthetic route from the title compound to a PI3k inhibitor core structure.
The methylpiperazine group is a common feature in many kinase inhibitors as it often improves aqueous solubility and can engage in favorable interactions with the target protein. The development of selective PI3Kα inhibitors, for example, is an active area of research for the treatment of advanced solid tumors.[8]
Conclusion and Future Outlook
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a strategically important building block for the synthesis of complex molecules in drug discovery, particularly in the development of targeted cancer therapies like PI3K inhibitors. Its procurement requires careful consideration of supplier reliability, quality control, and scalability. As research into new kinase inhibitors continues to expand, the demand for such well-functionalized and versatile intermediates is likely to grow. This guide provides a foundational understanding for researchers and developers to effectively source and utilize this valuable chemical entity in their programs.
References
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MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
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PubMed. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. [Link]
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The Piperazine Motif: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ubiquity and Versatility of a Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a testament to the power of a simple chemical scaffold in the complex world of drug discovery. Its prevalence in a vast array of FDA-approved drugs is no coincidence; the unique physicochemical properties and synthetic tractability of the piperazine moiety have established it as a "privileged scaffold".[1] This guide will provide a comprehensive technical overview of piperazine-containing compounds, from their fundamental properties to their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causality behind experimental choices in their development and provide actionable protocols for their study.
The strategic incorporation of a piperazine ring into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profiles.[1] The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity (pKa).[2] This adaptability enables medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing a compound's bioavailability and therapeutic efficacy.[2][3]
Core Physicochemical Properties: The Foundation of Piperazine's Utility
The utility of the piperazine scaffold in drug design is deeply rooted in its intrinsic physicochemical characteristics. Understanding these properties is paramount for predicting a molecule's behavior in biological systems and for designing effective drug candidates.
Basicity and Ionization
Piperazine is a diprotic base, capable of accepting two protons. Its two pKa values are approximately 5.35 and 9.73 at 25°C.[4] This dual basicity is a key feature, as it allows for the formation of various salts, which can significantly modulate a compound's solubility and dissolution rate. The degree of ionization at physiological pH (around 7.4) can be tailored by the substituents on the piperazine nitrogens, influencing the molecule's ability to cross cell membranes and interact with its biological target.
Solubility and Lipophilicity
Unsubstituted piperazine is freely soluble in water.[4] This inherent hydrophilicity can be leveraged to improve the aqueous solubility of poorly soluble drug candidates. The lipophilicity of piperazine derivatives can be readily adjusted through N-substitution, allowing for a balance between aqueous solubility and membrane permeability – a critical aspect of oral bioavailability.
Hydrogen Bonding and Polar Surface Area
The two nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The piperazine moiety contributes to a significant polar surface area, which can enhance a molecule's solubility and its ability to engage in favorable interactions with its target.
| Property | Value (for Piperazine) | Implication in Drug Design |
| pKa1 | 5.35 | Influences ionization at physiological pH, affecting absorption and distribution. |
| pKa2 | 9.73 | Allows for salt formation to improve solubility and stability. |
| Water Solubility | Freely soluble | Can be used to enhance the solubility of poorly soluble compounds. |
| LogP (Octanol-Water) | -1.12 | Indicates high hydrophilicity; can be modified by N-substitution.[5] |
Therapeutic Applications: A Scaffold for Diverse Pharmacological Activity
The versatility of the piperazine scaffold is evident in the wide range of therapeutic areas where piperazine-containing drugs have made a significant impact.
Anticancer Agents
A multitude of successful anticancer drugs incorporate the piperazine moiety. In many kinase inhibitors, the piperazine ring plays a crucial role in binding to the target enzyme. For example, in Cyclin-Dependent Kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib, the positively charged piperazine ring interacts with key amino acid residues in the solvent-exposed region of the kinase, contributing to the drug's selectivity.[3]
Imatinib , a landmark in targeted cancer therapy, features a piperazine group that is essential for its high affinity and specificity for the BCR-Abl tyrosine kinase. The piperazine moiety enhances the drug's water solubility and allows for favorable interactions within the kinase's binding pocket.
Antipsychotics and Antidepressants
Piperazine derivatives are prominent in the treatment of central nervous system (CNS) disorders. Many atypical antipsychotics, such as olanzapine and aripiprazole , contain a piperazine ring that is crucial for their interaction with dopamine and serotonin receptors.[6][7] The nature of the substituents on the piperazine ring dictates the receptor binding profile and, consequently, the therapeutic and side-effect profile of the drug.[6]
Vortioxetine , a multimodal antidepressant, contains a piperazine moiety. Its mechanism of action is believed to involve the inhibition of the serotonin transporter (SERT) as well as modulation of various serotonin receptors.[8][9][10][11]
Antihistamines and Other Therapeutic Classes
The piperazine scaffold is also a key component of many well-known antihistamines, such as cetirizine and cyclizine . In these drugs, the piperazine core acts as a linker between two aromatic moieties, a common structural motif for H1 receptor antagonists.
Beyond these major classes, piperazine derivatives have found applications as antivirals, antifungals, antibacterials (e.g., ciprofloxacin), and anthelmintics.[12][13]
| Drug | Therapeutic Class | Role of Piperazine Moiety |
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Enhances solubility and facilitates key binding interactions. |
| Olanzapine | Antipsychotic | Essential for dopamine and serotonin receptor binding.[7] |
| Vortioxetine | Antidepressant | Contributes to serotonin transporter and receptor interactions.[8] |
| Cetirizine | Antihistamine | Acts as a linker and is crucial for H1 receptor antagonism. |
| Ciprofloxacin | Antibiotic | Part of the core structure responsible for antibacterial activity. |
Synthesis of Piperazine Derivatives: Building the Core Scaffold
The facile synthesis of piperazine derivatives is a major contributor to their prevalence in drug discovery. Several robust and versatile synthetic methodologies are commonly employed.
Common Synthetic Routes
-
Nucleophilic Substitution: This is a fundamental method where a piperazine derivative acts as a nucleophile, reacting with an electrophile such as an alkyl halide or an epoxide.[14] This SN2 reaction is typically carried out in a polar aprotic solvent.[14]
-
Reductive Amination: This approach involves the reaction of a diamine with an aldehyde or ketone in the presence of a reducing agent to form an asymmetric piperazine derivative.[14]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is widely used for the synthesis of N-arylpiperazines, which are common motifs in CNS-active drugs. It involves the reaction of an aryl halide or triflate with a piperazine in the presence of a palladium catalyst and a suitable ligand.
Caption: Synthesis of N-Arylpiperazines.
Structure-Activity Relationship (SAR): Fine-Tuning Biological Activity
The ability to systematically modify the piperazine scaffold and observe the effects on biological activity is a cornerstone of its utility in medicinal chemistry.
SAR in Antipsychotics
For many atypical antipsychotics, the SAR revolves around the substituents on the piperazine ring. For instance, in phenothiazine-based antipsychotics, a three-carbon chain connecting the phenothiazine ring to the piperazine nitrogen is optimal for activity.[15] Furthermore, substitution at the 4-position of the piperazine ring, often with a hydroxyethyl group, can significantly enhance potency.[15]
SAR in Anticancer Kinase Inhibitors
In the design of kinase inhibitors, the piperazine moiety is often positioned to interact with the solvent-exposed region of the ATP-binding pocket. The basicity of the piperazine can be modulated to optimize interactions with acidic amino acid residues, such as aspartate, which can confer selectivity for certain kinases.[3] The substituents on the distal nitrogen of the piperazine can be varied to explore interactions with other regions of the protein or to modulate the compound's physicochemical properties.
Mechanism of Action: How Piperazine-Containing Drugs Work
The piperazine moiety can contribute to a drug's mechanism of action in several ways, from directly participating in binding to a target to acting as a versatile linker that orients other pharmacophoric groups.
Induction of Apoptosis in Cancer Cells
Some piperazine-containing anticancer agents have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, a novel piperazine compound has been demonstrated to activate caspase-8, a key initiator of the extrinsic pathway, and to suppress the translocation of NF-κB, a transcription factor that promotes cell survival.[16]
Caption: Apoptosis Induction Pathway.
Modulation of Neurotransmitter Systems
In the CNS, piperazine-containing drugs often act by modulating the activity of neurotransmitter systems. As mentioned, vortioxetine inhibits serotonin reuptake and also acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT3 and 5-HT7 receptors.[8] This complex pharmacological profile, enabled by the versatile piperazine scaffold, is thought to contribute to its antidepressant and anxiolytic effects.[11]
Experimental Protocols: A Practical Guide
To facilitate research in this area, we provide the following detailed experimental protocols.
Synthesis of a Piperazine-based Amide
This protocol describes the synthesis of a piperazine amide via amide bond formation, a common reaction in the synthesis of piperazine-containing drug candidates.[17]
Materials:
-
Substituted benzoic acid
-
1-Benzylpiperazine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 1.1 mmol of the substituted benzoic acid in DCM or DMF.
-
Add 1.1 mmol of EDC and 1.1 mmol of HOBt to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add 1 mmol of 1-benzylpiperazine to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Add distilled water to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with distilled water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Determination of Aqueous Solubility
This protocol outlines a method for determining the thermodynamic solubility of a piperazine-containing compound in an aqueous buffer.
Materials:
-
Piperazine-containing compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a scintillation vial containing a known volume of PBS (pH 7.4).
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine-containing compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the piperazine-containing compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT Assay for Cytotoxicity.
Challenges and Future Directions
Despite the widespread success of piperazine-containing drugs, their development is not without challenges. The basicity of the piperazine ring can lead to off-target effects through interactions with other biological targets.[22] For instance, some piperazine-containing drugs have been associated with cardiovascular side effects, such as tachycardia.[23] Additionally, the piperazine moiety can be susceptible to metabolism, primarily through cytochrome P450-mediated oxidation or N-dealkylation.[23]
Future research will likely focus on the development of novel piperazine derivatives with improved selectivity and metabolic stability. The use of computational methods, such as molecular docking and machine learning, will continue to play a crucial role in the rational design of new piperazine-containing drug candidates.[14] The exploration of piperazine-containing compounds in emerging therapeutic modalities, such as PROTACs (proteolysis-targeting chimeras), is also a promising area of research.[24]
Conclusion
The piperazine scaffold is a remarkable example of a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a cornerstone of modern drug discovery. From anticancer agents to CNS drugs and antihistamines, the piperazine moiety continues to be a valuable tool for medicinal chemists seeking to develop novel and effective therapies. A thorough understanding of its properties, synthesis, and SAR is essential for any researcher or drug development professional working in this dynamic field.
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Methodological & Application
Application Notes and Protocols for N-Alkylation with 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
<Step>
Abstract
This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde via reductive amination. This protocol is specifically tailored for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The causality behind experimental choices, self-validating system protocols, and in-text citations to authoritative sources are included to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Alkylation in Medicinal Chemistry
N-alkylation is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[3] The introduction of an N-alkyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The reagent this compound serves as a versatile building block in drug discovery. The piperazine moiety is a common scaffold in centrally active agents, while the nitro-substituted benzaldehyde allows for a straightforward and efficient N-alkylation reaction through reductive amination. This one-pot procedure is highly favored in medicinal chemistry for its efficiency and broad substrate scope.[3][4]
The Chemistry: Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[5] The reaction proceeds in two main stages, often within the same reaction vessel:
-
Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) or an iminium ion.[6][7] This step is often reversible and can be favored by the removal of water or by gentle heating.
-
Reduction: A reducing agent, selective for the imine or iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond, yielding the desired N-alkylated amine.[6][7]
Mechanism of Reductive Amination
The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is a key electrophilic intermediate that is readily reduced by a mild reducing agent.[8][9]
Caption: Reductive amination workflow.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for the N-alkylation of a primary amine with this compound using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | C₁₂H₁₅N₃O₃ | 249.27 | Sigma-Aldrich | ≥98% |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | Acros Organics | ≥99% |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | Sigma-Aldrich | 95% |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Sci | ≥99.8% |
| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | 84.01 | VWR | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Sci | ≥99% |
| Ethyl Acetate (for extraction and chromatography) | C₄H₈O₂ | 88.11 | Fisher Sci | HPLC |
| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | Fisher Sci | HPLC |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Reaction Setup and Procedure
Rationale for Procedural Steps:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the reaction of the reducing agent with atmospheric moisture.
-
Solvent Choice: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants.[3]
-
Order of Addition: The amine and aldehyde are stirred together first to allow for the formation of the imine intermediate before the addition of the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10][11] It is less sensitive to acidic conditions compared to sodium borohydride and does not reduce the starting aldehyde.[12][13]
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 249 mg, 1.0 mmol).
-
Dissolve the aldehyde in anhydrous dichloromethane (10 mL) under an argon atmosphere.
-
Add the primary amine (1.0-1.2 eq, e.g., benzylamine, 107-128 mg, 1.0-1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once imine formation is significant (indicated by the consumption of the aldehyde), add sodium triacetoxyborohydride (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.
Work-up and Purification
Rationale for Work-up and Purification Steps:
-
Quenching: The reaction is quenched with saturated sodium bicarbonate solution to neutralize any remaining acid and to decompose the excess reducing agent.
-
Extraction: The product is extracted into an organic solvent (ethyl acetate) to separate it from inorganic byproducts.[3]
-
Drying: The organic layer is dried with anhydrous sodium sulfate to remove any residual water.
-
Purification: Flash column chromatography is a standard and effective method for purifying the N-alkylated product from any unreacted starting materials or byproducts.[3]
Step-by-Step Protocol:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-alkylated product.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product.[14][15] The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen are key indicators of a successful reaction.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere. It is also a corrosive solid.
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete imine formation | Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. |
| Inactive reducing agent | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Formation of side products | Over-alkylation (for primary amines) | Use a slight excess of the amine (1.0-1.1 eq) to minimize dialkylation. |
| Reduction of the aldehyde | Ensure that the reducing agent is added after the imine has formed. Use a milder reducing agent if necessary. | |
| Difficult purification | Co-elution of product and starting materials | Optimize the mobile phase for flash chromatography. A different solvent system may be required. |
Conclusion
The described protocol for the N-alkylation of amines using this compound via reductive amination is a robust and versatile method for the synthesis of novel compounds for drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably synthesize a wide range of N-alkylated products in good to excellent yields.
Caption: Experimental workflow for N-alkylation.
References
-
Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]
-
PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Wikipedia. Amine alkylation. Retrieved from [Link]
-
The Organic Synthesis Archive. Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]
- Google Patents. (1945). Purification of amine reaction mixtures.
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
- Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance (Vol. 45, pp. 1-32).
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
FAO AGRIS. (2021). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. Retrieved from [Link]
-
ACS Publications. (2022). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
Sources
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine [agris.fao.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Welcome to our dedicated technical support guide for the synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. We will delve into the common challenges encountered during its synthesis via nucleophilic aromatic substitution (SNAr) and provide actionable, evidence-based solutions.
Understanding the Synthesis: The SNAr Pathway
The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitrobenzaldehyde, such as 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde, with 1-methylpiperazine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.
The general reaction scheme is as follows:
Caption: General SNAr pathway for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and practical steps for resolution.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this SNAr reaction can stem from several factors, often related to reaction kinetics, side reactions, or product degradation.
A. Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-halo-5-nitrobenzaldehyde) is no longer detectable. If the reaction is sluggish, a moderate increase in temperature can significantly enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation.
-
Improper Solvent Choice: The choice of solvent is critical in SNAr reactions. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to attack the aromatic ring.
B. Side Reactions:
-
Competing Hydrolysis: The presence of water can lead to the hydrolysis of the starting material to form 2-hydroxy-5-nitrobenzaldehyde, especially at elevated temperatures and in the presence of a base. Ensure that your starting materials and solvent are anhydrous.
-
Formation of Bis-substituted Products: While less common for this specific reaction due to steric hindrance, it's a possibility to consider. Using a slight excess of the 2-halo-5-nitrobenzaldehyde can help minimize this.
C. Product Degradation:
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong bases can lead to the degradation of the desired product. Aim for the mildest conditions that still allow the reaction to proceed to completion in a reasonable timeframe.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low reaction yields.
Question 2: I am observing multiple spots on my TLC plate even after the reaction seems complete. How do I identify and minimize these impurities?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.
-
Identification: The first step is to identify these spots. Run co-spots with your starting materials (2-halo-5-nitrobenzaldehyde and 1-methylpiperazine) to see if any of the spots correspond to them. The product is typically a yellow solid. Common impurities include the hydrolyzed starting material (2-hydroxy-5-nitrobenzaldehyde) and potentially over-alkylated products.
-
Minimization:
-
Control Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the halo-nitrobenzaldehyde.
-
Base Selection: The choice of base is important. An inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction. Using a stronger base or an amine base could lead to other side reactions.
-
Temperature Control: As mentioned, maintain the lowest effective temperature to minimize the formation of thermally induced byproducts.
-
Comparative Reaction Conditions:
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Solvent | Ethanol | DMF (anhydrous) | Faster reaction, fewer hydrolysis byproducts |
| Temperature | Reflux (78°C) | 80-90°C | Better control, reduced degradation |
| Base | Triethylamine | K₂CO₃ | Milder, less likely to cause side reactions |
| Monitoring | Time-based | TLC/HPLC | Ensures reaction goes to completion |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde?
For SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I. Therefore, 2-fluoro-5-nitrobenzaldehyde is expected to be more reactive and may allow for milder reaction conditions (lower temperature, shorter reaction time), which can lead to a cleaner reaction profile and higher yield. However, 2-chloro-5-nitrobenzaldehyde is often more readily available and less expensive.
Q2: What is the best method for purifying the final product?
The product, this compound, is typically a solid. Recrystallization is often a suitable method for purification. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. If significant impurities are present that cannot be removed by recrystallization, column chromatography on silica gel may be necessary.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Melting Point: To compare with literature values.
Experimental Protocol: Optimized Synthesis
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-chloro-5-nitrobenzaldehyde (1.0 eq)
-
1-methylpiperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-5-nitrobenzaldehyde, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-methylpiperazine dropwise to the mixture.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed (typically within 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
A yellow precipitate should form. Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
References
- Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons.
- Synthesis of this compound.U.S. Patent No. US20100029648A1.
- Process for preparing 2-(piperazin-1-yl)benzaldehydes.U.S. Patent No. US6548667B1.
Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
A Note from Your Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. As a key intermediate in pharmaceutical synthesis, achieving high purity is not just a goal—it's a necessity. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose. However, its success hinges on a solid understanding of the underlying principles and a systematic approach to troubleshooting. This guide is designed to move beyond a simple protocol, offering you the causal reasoning behind each step and providing robust solutions to the common challenges encountered in the lab. Consider this your partner on the bench as you work towards obtaining a crystalline product of the highest quality.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[1] An ideal recrystallization process leverages the principle that the desired compound is highly soluble in a solvent at an elevated temperature but sparingly soluble at lower temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot filtration).
The process hinges on the slow, controlled formation of a crystal lattice. As the saturated solution cools, the system becomes supersaturated, and the molecules of the target compound preferentially deposit onto a growing crystal lattice, excluding dissimilar impurity molecules. Rapid cooling can trap impurities within the lattice, compromising the purity of the final product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: How do I select the optimal solvent for recrystallization?
Answer: Solvent selection is the most critical factor for successful recrystallization.[1] The ideal solvent for this compound should meet several criteria.[2] Your target molecule possesses a moderately polar aromatic nitroaldehyde structure combined with a basic methylpiperazine moiety. This suggests that moderately polar solvents or specific solvent mixtures will be most effective.
Key Solvent Characteristics:
-
Solubility Profile: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1]
-
Inertness: The solvent must not react with the compound.[2]
-
Boiling Point: A boiling point between 60 °C and 100 °C is often ideal. Solvents with very low boiling points can be difficult to handle, while those with very high boiling points are difficult to remove from the final crystals.[1]
-
Impurity Solubility: Impurities should remain in solution (mother liquor) upon cooling or be insoluble in the hot solvent for removal by filtration.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]
Recommended Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of crystals from a solution that was clear when hot.
Table 1: Potential Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale & Scientist's Note |
| Ethanol | 78 | Polar Protic | Often a good starting point for compounds with hydrogen bond acceptors like the nitro and aldehyde groups.[3][4] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar; can sometimes offer a better solubility differential. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A good solvent for moderately polar compounds; its ester group can interact with the aromatic system.[5] |
| Toluene | 111 | Nonpolar | The aromatic nature of toluene can effectively dissolve the benzaldehyde core at high temperatures. Often used in a mixed system with a nonpolar co-solvent like heptane or hexane to reduce solubility upon cooling.[6] |
| Acetone | 56 | Polar Aprotic | A strong solvent that may dissolve the compound too well at room temperature, but can be effective in a mixed system with an anti-solvent like hexanes.[3] |
| Acetonitrile | 82 | Polar Aprotic | Can be a good choice for nitrogen-containing compounds.[7] |
| Water | 100 | Very Polar | Unlikely to work as a single solvent due to the organic nature of the molecule, but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[3][4] |
Q2: My compound has "oiled out" instead of forming crystals. What should I do and why?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1] This is undesirable because the oil is essentially an impure melt, and it rarely crystallizes properly upon further cooling.
Troubleshooting Workflow for Oiling Out:
Caption: Troubleshooting Decision Tree for Oiling Out.
Causality Explained:
-
Re-heating and Adding Solvent: Oiling out often means the solution is too concentrated (supersaturated). Adding more solvent decreases the saturation point at any given temperature, making crystallization more likely than oiling.
-
Slowing the Cooling Rate: Rapid cooling can cause the solution to become highly supersaturated while still at a high temperature. Slow cooling allows the solution to reach the optimal temperature for nucleation and crystal growth before the concentration becomes excessive.[8]
-
Seed Crystals: Introducing a seed crystal provides a template for crystallization to begin, encouraging the formation of an ordered lattice rather than a disordered oil.[9][10]
Q3: The solution is cold, but no crystals have formed. How can I induce crystallization?
Answer: A clear, cold solution that fails to produce crystals is supersaturated but lacks the activation energy for nucleation. Several techniques can be used to initiate this process.
Methods to Induce Crystallization (in order of application):
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[9][10] This action creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound.[9] This is the most effective method as it provides a perfect template for crystal growth.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-15%), and then allow it to cool again.[9]
-
Flash Freeze: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Re-insert the rod into the solution. The microcrystals on the rod will act as seeds.[9]
-
Cool to a Lower Temperature: Move the flask from an ice bath to a freezer or a dry ice/acetone bath for a short period. Be aware that very rapid cooling at this stage can lead to the formation of small, less pure crystals.
Q4: The recovered crystals are discolored or show low purity on analysis. What went wrong?
Answer: Impure crystals are typically the result of either impurities being trapped (occluded) within the crystal lattice or the presence of insoluble matter in the crude product.
Table 2: Troubleshooting Impure Crystals
| Observation | Probable Cause | Recommended Solution |
| Crystals are colored (e.g., yellow/brown) | Colored Impurities: The synthesis may produce colored byproducts. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Use charcoal sparingly as it can also adsorb your product. |
| Purity is low, but appearance is good | Rapid Crystallization: Cooling the solution too quickly can trap the mother liquor and soluble impurities within the crystal lattice. | Repeat the recrystallization, ensuring the solution cools as slowly as possible. Do not move directly from boiling to an ice bath; allow it to cool to room temperature on the benchtop first.[8] |
| Crude material does not fully dissolve in hot solvent | Insoluble Impurities: Dust, inorganic salts, or polymeric byproducts may be present. | Perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent, and filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[10] |
Q5: What are the likely impurities in my crude this compound?
Answer: Understanding potential impurities is key to selecting the right purification strategy. The most common synthesis route is the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzaldehyde with 1-methylpiperazine.
Potential Impurities:
-
Starting Materials: Unreacted 2-chloro-5-nitrobenzaldehyde or 1-methylpiperazine.
-
Positional Isomers: If the starting material contains isomeric impurities (e.g., 2-chloro-3-nitrobenzaldehyde), these may carry through the reaction.[11]
-
Oxidation Product: The aldehyde group is susceptible to oxidation, which would form 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid. This acidic impurity can often be removed with a dilute bicarbonate wash during the workup, but may co-crystallize if present in high amounts.[11]
-
Byproducts from Side Reactions: Depending on reaction conditions, other minor byproducts may form.[12]
Most of these organic impurities have different solubility profiles from the target compound, making recrystallization an effective method for their removal.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point. The optimal solvent and volumes should be determined by preliminary screening as described in Q1. Ethanol is often a successful choice.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless or short-stem funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved at the boiling point. Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.[8]
-
Hot Filtration (Optional, if insoluble impurities are present): Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the first flask with a small amount of hot solvent and pass this through the filter to recover any remaining product. Scientist's Note: Pre-heating the glassware prevents premature crystallization in the funnel, which can clog the filter paper.[10]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Scientist's Note: Slow cooling is essential for the formation of large, pure crystals.[8]
-
Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of cold solvent. Isolate the crystals by vacuum filtration.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Scientist's Note: Using cold solvent is critical to prevent the redissolving of your purified product.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Caption: Standard Recrystallization Workflow.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
- Google Patents. US2858346A - Process of recrystallizing nitro explosives.
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. [Link]
-
National Institutes of Health (NIH). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Unknown Source.
-
National Institutes of Health (NIH). Synthesis of novel[3][4][13]triazolo[1,5-b][3][4][13][14]tetrazines and investigation of their fungistatic activity - PMC. [Link]
- Google Patents.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents.
-
Reddit. Struggling with the purification of a nitroaldol product : r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
- Google Patents. US2874196A - Method of crystallizing nitro products.
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]
-
PubMed. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. [Link]
- Unknown Source.
-
AIChE - Proceedings. (512e) A New Recrystallization Method for Nitroguanidine. [Link]
-
PubChem. 2,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 735456. [Link]
-
PubChem. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
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- 8. reddit.com [reddit.com]
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- 12. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 14. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
Technical Support Center: Overcoming Experimental Challenges with 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common issues encountered when working with this compound. We understand the critical nature of your research and aim to provide you with the technical insights needed to ensure the success of your experiments.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted nitrobenzaldehyde derivative featuring a methylpiperazine group. This unique structure imparts specific chemical properties that can present challenges in experimental settings, most notably in terms of solubility. The presence of the polar nitro group and the basic methylpiperazine moiety, combined with the aromatic ring, results in a molecule with moderate polarity. Understanding these characteristics is fundamental to overcoming solubility and reactivity issues.
Frequently Asked Questions (FAQs)
This section addresses common questions our technical support team receives regarding the handling and use of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: Due to its molecular structure, this compound exhibits limited solubility in non-polar organic solvents. It is sparingly soluble in alcohols like methanol and ethanol, particularly at room temperature. For higher concentrations, we recommend polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For reactions, the choice of solvent will also depend on the other reactants and reaction conditions. For instance, in the synthesis of quinoxaline derivatives, ethanol or DMSO are often employed.[1][2]
Q2: I am observing precipitation of the compound during my reaction. What could be the cause and how can I resolve it?
A2: Precipitation can occur for several reasons:
-
Solvent Choice: The solvent may not be optimal for the concentration you are using. Consider switching to a more polar solvent like DMSO or DMF, or using a co-solvent system.
-
Temperature: Solubility is often temperature-dependent. If your reaction is conducted at a low temperature, try gently warming the mixture to aid dissolution. However, be mindful of the thermal stability of all reactants.
-
pH: The piperazine moiety is basic and can be protonated in acidic conditions, which can affect solubility. Conversely, significant changes in pH during the reaction could lead to precipitation. Buffering the reaction mixture may be a viable solution.
-
Reaction Product Insolubility: The product of your reaction may be less soluble than the starting material in the chosen solvent, leading to its precipitation as it forms. If this is the case, it can be a convenient method of purification.
Q3: How does pH affect the stability and solubility of this compound?
A3: The methylpiperazine group is a weak base. In acidic conditions, the nitrogen atoms can become protonated, forming a salt. This can increase the compound's solubility in aqueous solutions but may also alter its reactivity. In strongly basic conditions, the compound is generally stable, but the reactivity of the aldehyde group may be affected. It is crucial to consider the pH of your reaction medium, especially when working with protic solvents or acidic/basic reagents.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized. For extended storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
Issue 1: Poor or Incomplete Dissolution
Symptoms:
-
Visible solid particles remain in the solvent even after vigorous stirring or sonication.
-
The solution appears cloudy or as a suspension.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing poor dissolution.
Issue 2: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction does not proceed to completion.
Troubleshooting Steps:
-
Confirm Complete Dissolution: Ensure all reactants are fully dissolved before proceeding. Undissolved starting material will not react efficiently.
-
Increase Reaction Temperature: Many reactions, such as the formation of quinoxalines, benefit from elevated temperatures. Gradually increase the temperature and monitor the reaction progress.
-
Catalyst/Reagent Activity: If your reaction uses a catalyst or other reagents, ensure they are fresh and active.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. For example, in the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, a model reaction for the reactivity of your compound, solvent choice was shown to be critical, with water providing the highest yield in one study.[1] Consider screening different solvents.
-
pH Adjustment: For reactions involving the piperazine nitrogen, the basicity of the reaction medium can be important. The addition of a non-nucleophilic base or a mild acid catalyst might be necessary.
Issue 3: Formation of Side Products or Degradation
Symptoms:
-
Multiple unexpected spots on TLC or peaks in LC-MS.
-
The reaction mixture changes color unexpectedly (e.g., darkening).
Troubleshooting Steps:
-
Temperature Control: Overheating can lead to the degradation of starting materials or products. Use a well-controlled heating system and avoid excessive temperatures.
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive. Protect your reaction from light by wrapping the flask in aluminum foil.
-
Purification of Starting Materials: Impurities in the starting materials can lead to side reactions. Ensure the purity of your this compound and other reactants. Recrystallization of the starting material may be necessary.
Experimental Protocols
The following are representative protocols for common procedures involving this compound. These should be adapted based on your specific experimental requirements.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 2.49 mg.
-
Add the weighed compound to a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the mixture for 1-2 minutes to aid dissolution.
-
If solid particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Representative Synthesis of a Quinoxaline Derivative
This protocol is a general method for the synthesis of a quinoxaline derivative from this compound and an o-phenylenediamine.
Materials:
-
This compound
-
Substituted o-phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Add 1 equivalent of the substituted o-phenylenediamine to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table: Inferred Solubility Profile
| Solvent | Polarity | Type | Inferred Solubility | Rationale |
| Water | High | Protic | Low to Moderate | The polar nitro and piperazine groups may allow for some solubility, but the aromatic ring limits it. Protonation of the piperazine in acidic water can increase solubility. |
| Methanol | High | Protic | Moderate | Similar to ethanol, but its higher polarity may slightly improve solubility. |
| Ethanol | High | Protic | Moderate | Often used as a solvent for reactions involving similar compounds, suggesting moderate solubility, especially with heating.[2] |
| Acetonitrile | High | Aprotic | Moderate | A polar aprotic solvent that should be capable of dissolving the compound to a reasonable extent. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | High | A strong polar aprotic solvent, very likely to be an excellent solvent for this compound.[1] |
| N,N-Dimethylformamide (DMF) | High | Aprotic | High | Similar to DMSO, DMF is a good solvent for many polar organic molecules. |
| Tetrahydrofuran (THF) | Moderate | Aprotic | Low to Moderate | May require heating or use as a co-solvent. |
| Dichloromethane (DCM) | Moderate | Aprotic | Low | The compound's polarity suggests limited solubility in DCM. |
| Toluene | Low | Aprotic | Low | Unlikely to be a good solvent. |
| Hexane | Low | Non-polar | Very Low | Not a suitable solvent. |
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for your own experimental validation. Always perform small-scale tests to determine the optimal conditions for your specific application.
References
-
Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC. Available at: [Link]
-
Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a classical example of a nucleophilic aromatic substitution reaction. In this process, the electron-deficient aromatic ring of 2-chloro-5-nitrobenzaldehyde is attacked by the nucleophilic nitrogen of 1-methylpiperazine. The strong electron-withdrawing effect of the nitro group at the para-position to the chlorine leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.
While the primary reaction is straightforward, several side reactions can occur, leading to impurities that can complicate purification and affect the yield and purity of the final product. This guide will address these potential pitfalls and provide solutions to overcome them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a consistently low yield of this compound. What are the likely causes and how can I improve it?
Answer: A low yield can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material (2-chloro-5-nitrobenzaldehyde) is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious with increasing the temperature as it can also promote side reactions.
-
Prevention: Ensure your reagents are of high purity and the solvent is anhydrous, as water can interfere with the reaction.
-
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient substitution to occur.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress. The optimal temperature will be a balance between a reasonable reaction rate and the minimization of byproducts.
-
-
Base Equivalency: Inadequate base to scavenge the HCl generated during the reaction can protonate the 1-methylpiperazine, rendering it non-nucleophilic.
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base (e.g., K2CO3, Na2CO3, or a tertiary amine like triethylamine) for every equivalent of 1-methylpiperazine. If the reaction is still sluggish, a slight excess of the base might be beneficial.
-
Issue 2: Presence of an Impurity with a Similar Rf to the Product
Question: I am observing a significant impurity on my TLC plate that is difficult to separate from my desired product. What could this be and how do I get rid of it?
Answer: This is a common issue, and the impurity is likely a structurally related byproduct. Here are the most probable culprits:
-
Hydrolysis Product: 2-Hydroxy-5-nitrobenzaldehyde: If there is moisture in your reaction, the starting material, 2-chloro-5-nitrobenzaldehyde, can undergo hydrolysis to form 2-hydroxy-5-nitrobenzaldehyde.[1] This side product can sometimes be challenging to separate.
-
Mechanism: The presence of a base and water can facilitate the nucleophilic substitution of the chloride with a hydroxide ion.
-
Troubleshooting & Prevention:
-
Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.
-
Purification can be achieved through column chromatography, carefully selecting the eluent system to maximize separation. A gradient elution might be necessary.
-
-
-
Starting Material Isomer: 2-Chloro-3-nitrobenzaldehyde: Your starting material, 2-chloro-5-nitrobenzaldehyde, might be contaminated with its isomer, 2-chloro-3-nitrobenzaldehyde. The reactivity of this isomer in the SNAr reaction is significantly lower because the nitro group is in the meta position relative to the chlorine, which does not effectively stabilize the Meisenheimer intermediate.[2] Therefore, it might remain unreacted and co-elute with your product.
-
Troubleshooting & Prevention:
-
Check the purity of your starting material by NMR or GC-MS before starting the reaction.
-
If the isomer is present, you may need to purify the starting material first, for instance, by recrystallization.
-
-
Issue 3: Formation of a Disubstituted Byproduct
Question: I have identified a higher molecular weight impurity that I suspect is a disubstituted product. How is this possible with 1-methylpiperazine?
Answer: While 1-methylpiperazine is a tertiary amine and cannot form a disubstituted product by reacting at both nitrogen atoms, this impurity can arise from contamination of your 1-methylpiperazine with piperazine.
-
Side Reaction: Formation of 1,4-bis(5-nitro-2-formylphenyl)piperazine: If piperazine is present as an impurity, it can react with two molecules of 2-chloro-5-nitrobenzaldehyde to form the disubstituted byproduct.
-
Troubleshooting & Prevention:
-
Use high-purity 1-methylpiperazine. Check the purity of your reagent by GC-MS or NMR.
-
If you suspect piperazine contamination, you can purify the 1-methylpiperazine by distillation.
-
During purification of your final product, this larger, more symmetrical molecule will have different chromatographic behavior and can typically be separated by column chromatography.
-
-
Issue 4: Product Degradation or Unwanted Aldehyde Reactions
Question: My final product appears discolored, or I am seeing byproducts that suggest the aldehyde group has reacted. What could be happening?
Answer: The aldehyde functional group is susceptible to both oxidation and reactions with amines under certain conditions.
-
Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid, forming 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Troubleshooting & Prevention:
-
Run the reaction under an inert atmosphere.
-
Avoid unnecessarily high temperatures or prolonged reaction times.
-
During workup, avoid strong oxidizing agents.
-
-
-
Reaction with Piperazine Impurity: If piperazine is present, it could potentially react with the aldehyde group of the product to form an aminal, although this is less likely under typical SNAr conditions.
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main synthesis pathway and potential side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-5-nitrobenzaldehyde (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloro-5-nitrobenzaldehyde and anhydrous DMF.
-
Add 1-methylpiperazine and anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Troubleshooting - Purification by Recrystallization
If column chromatography is not providing the desired purity, recrystallization can be an effective alternative.
Procedure:
-
Dissolve the impure product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol or isopropanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Heat the mixture gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Interpretation: 1H NMR Spectroscopy
Understanding the 1H NMR spectrum is critical for identifying your product and any impurities.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Piperazine Protons | Methyl Proton (CH3) |
| This compound | ~10.4 ppm (s) | ~8.6 (d), 8.3 (dd), 7.2 (d) ppm | ~3.4 (t), 2.6 (t) ppm | ~2.3 ppm (s) |
| Impurity: 2-Chloro-5-nitrobenzaldehyde | ~10.4 ppm (s) | ~8.7 (d), 8.4 (dd), 7.7 (d) ppm | - | - |
| Impurity: 2-Hydroxy-5-nitrobenzaldehyde | ~10.3 ppm (s) | ~8.5 (d), 8.2 (dd), 7.1 (d) ppm (and broad OH signal) | - | - |
| Impurity: 1,4-bis(5-nitro-2-formylphenyl)piperazine | ~10.4 ppm (s) | Multiplets in the aromatic region | A broad singlet for the piperazine protons | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion
The synthesis of this compound is a robust reaction, but attention to detail is paramount to achieving high yield and purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges of this synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Science and Advanced Technology, 2(4), 62-67. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- U.S. Patent No. 5,149,882. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents. Available at: google.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. The synthesis, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, is a cornerstone for the creation of various pharmaceutical intermediates. This document will provide both the theoretical underpinnings and practical, field-proven advice to ensure successful and optimized experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of a 2-halo-5-nitrobenzaldehyde. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group in the para position to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[1] The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired product.
Q2: Which starting material is better: 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde?
For SNAr reactions, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[2] Fluorine, being the most electronegative halogen, is a better electron-withdrawing group than chlorine. This makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, 2-fluoro-5-nitrobenzaldehyde is generally the more reactive substrate and will typically lead to faster reaction rates and allow for milder reaction conditions compared to 2-chloro-5-nitrobenzaldehyde.
Q3: What are the key safety precautions to consider during this synthesis?
Both 2-fluoro-5-nitrobenzaldehyde and 2-chloro-5-nitrobenzaldehyde are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] The reaction should be carried out in a well-ventilated fume hood. N-methylpiperazine is a corrosive liquid and should also be handled with care. Depending on the solvent used, there may be additional flammability or toxicity concerns. Always consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Potential Cause: Incomplete reaction due to insufficient activation or non-optimal reaction conditions.
-
Solution:
-
Temperature: If the reaction is being run at room temperature, consider gently heating the reaction mixture. For less reactive substrates like 2-chloro-5-nitrobenzaldehyde, heating to 80-120 °C is often necessary.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Base: The presence of a base is often beneficial to deprotonate the N-methylpiperazine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. Consider adding a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[4]
-
Solvent: Ensure an appropriate solvent is being used. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
-
Problem 2: Presence of multiple spots on TLC, indicating side products.
-
Potential Cause: Formation of isomeric byproducts or over-reaction.
-
Solution:
-
Starting Material Purity: Ensure the purity of the starting 2-halo-5-nitrobenzaldehyde. Contamination with other isomers, such as 2-halo-3-nitrobenzaldehyde, will lead to the formation of the corresponding isomeric product.[5]
-
Stoichiometry: While an excess of the amine is sometimes used to drive the reaction to completion, a large excess can potentially lead to side reactions. Start with a stoichiometry of 1.1 to 1.5 equivalents of N-methylpiperazine.
-
Reaction Monitoring: Carefully monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to prevent the formation of degradation products.
-
-
Problem 3: Difficulty in purifying the final product.
-
Potential Cause: The product may be an oil or may co-crystallize with impurities.
-
Solution:
-
Purification Method: Column chromatography on silica gel is a reliable method for purifying this type of compound. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate or a small percentage of methanol, can effectively separate the product from nonpolar impurities and more polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization may be required based on the specific starting material and available laboratory equipment.
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (or 2-Chloro-5-nitrobenzaldehyde) (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to dissolve the reactants.
-
Add N-methylpiperazine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
The choice of reaction parameters can significantly impact the yield and purity of the final product. The following table summarizes expected outcomes based on analogous reactions reported in the literature.
| Starting Material | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| 2-Fluoro-5-nitrobenzaldehyde | K₂CO₃ | DMSO | 80 | 2-4 | >90 |
| 2-Chloro-5-nitrobenzaldehyde | K₂CO₃ | DMSO | 120 | 6-8 | 70-85 |
| 2-Fluoro-5-nitrobenzaldehyde | DIPEA | NMP | 80 | 3-5 | >85 |
| 2-Chloro-5-nitrobenzaldehyde | None | N-Methylpiperazine | 100 | 8-12 | 60-75 |
Visualizations
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google P
-
(PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines - ResearchGate. (URL: [Link])
-
How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism. (URL: [Link])
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central. (URL: [Link])
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. (URL: [Link])
-
2 - SAFETY DATA SHEET. (URL: [Link])
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (URL: [Link])
-
(PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity - ResearchGate. (URL: [Link])
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. (URL: [Link])
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (URL: [Link])
-
Synthesis of 2,4,5-trisubstituted imidazoles, quinoxalines and 1,5-benzodiazepines over an eco-friendly and highly efficient ZrO2–Al2O3 catalyst - RSC Publishing. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
Sources
Technical Support Center: A Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical guidance.
Introduction to this compound
This compound is a multifaceted organic compound featuring a nitro-substituted benzaldehyde core linked to a methylpiperazine moiety. This unique structure makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and chemical probes. The presence of the reactive aldehyde group, the electron-withdrawing nitro group, and the basic piperazine ring imparts a specific set of chemical properties that necessitate careful handling and storage to ensure its stability and reactivity in experimental settings.
Core Data Summary
| Property | Value/Information | Source(s) |
| Chemical Formula | C₁₂H₁₅N₃O₃ | Inferred from structure |
| Molecular Weight | 249.27 g/mol | Inferred from structure |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C | |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | |
| Purity | Typically ≥98% |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues encountered when working with this compound.
Storage and Handling
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The refrigerated temperature minimizes the rate of potential degradation reactions, while the inert atmosphere protects the compound from oxidation and moisture-mediated hydrolysis.
Q2: I received the compound at room temperature. Is it still viable?
A2: While short excursions to room temperature during shipping are generally acceptable for solid compounds, it is crucial to transfer it to the recommended 2-8°C storage conditions upon receipt. The stability at room temperature for extended periods has not been formally established. If you observe any change in color (e.g., significant darkening) or physical form, it may indicate degradation.
Q3: The compound has changed color from a pale yellow to a brownish hue. What does this indicate?
A3: A color change often suggests degradation. Aromatic aldehydes, especially those with nitro groups, can be susceptible to oxidation and light-catalyzed reactions. The appearance of a brownish color could indicate the formation of polymeric byproducts or oxidation of the aldehyde to a carboxylic acid. It is recommended to use a fresh, properly stored batch of the compound for critical experiments.
Solubility and Solution Stability
Q4: What solvents are recommended for preparing a stock solution of this compound?
Q5: How should I store stock solutions of this compound?
A5: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Solutions of similar nitroaromatic compounds in DMSO are typically stable for several months when stored at -80°C.[1]
Q6: My stock solution in DMSO has precipitated after being stored in the freezer. What should I do?
A6: Precipitation upon freezing can occur if the solution is highly concentrated. Before use, allow the vial to warm to room temperature and gently vortex or sonicate to ensure the compound is fully redissolved. If the precipitate does not redissolve, it may indicate that the concentration is too high for the solvent at that temperature.
Experimental Troubleshooting
Q7: My reaction involving the aldehyde group of this compound is giving low yields. What could be the cause?
A7: Low yields in reactions targeting the aldehyde functionality can stem from several factors:
-
Compound Degradation: As mentioned, the aldehyde can oxidize to a carboxylic acid. Ensure you are using a fresh, properly stored sample.
-
Reaction Conditions: The reactivity of the aldehyde is influenced by the electron-withdrawing nitro group. Ensure your reaction conditions are appropriate for this type of substituted benzaldehyde. For instance, in reductive amination, the choice of reducing agent and pH can be critical.
-
Incompatible Reagents: Avoid strongly oxidizing agents, which can react with the aldehyde. Strong bases may also promote side reactions.
Q8: I am observing unexpected side products in my reaction. What are the potential reactive sites on the molecule?
A8: this compound has several potential sites for reactivity:
-
Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions.
-
Piperazine Nitrogen: The tertiary amine of the piperazine ring is basic and can be protonated or participate in reactions as a nucleophile under certain conditions.
-
Nitro Group: The nitro group can be reduced to an amine, which can then undergo further reactions.
-
Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions.
Understanding these potential reactive sites can help in diagnosing the formation of unexpected byproducts.
Experimental Workflow and Protocols
General Protocol for Reductive Amination
This protocol provides a general workflow for the reductive amination of this compound with a primary amine. Note: This is a generalized procedure and may require optimization for your specific substrate.
Materials:
-
This compound
-
Primary amine of interest
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or DCE under an inert atmosphere (e.g., nitrogen).
-
Addition of Amine: Add the primary amine (1.0-1.2 equivalents) to the solution. If the amine is a salt, it may be necessary to add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid (0.1 equivalents) can be added to catalyze this step.
-
Reduction: Add the reducing agent (STAB or NaBH₃CN, 1.5-2.0 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Rationale for Key Steps:
-
Inert Atmosphere: Protects the aldehyde from oxidation.
-
Choice of Reducing Agent: STAB is a mild and selective reducing agent for imines and is often preferred over the more toxic NaBH₃CN.
-
Acid Catalyst: The formation of the imine is often acid-catalyzed, but excess acid can protonate the amine starting material, rendering it non-nucleophilic.
Workflow Diagram
Sources
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. As a key intermediate in various pharmaceutical syntheses, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of common impurities.
Understanding the Synthesis: A Mechanistic Perspective
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a leaving group (commonly a halogen, such as fluorine or chlorine) by the nucleophilic secondary amine of 1-methylpiperazine.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of reactants and conditions is critical to minimizing side reactions and impurity formation.
Visualizing the Pathway and Potential Pitfalls
To better understand the process, let's visualize the synthetic pathway and the points where impurities are likely to arise.
Caption: Synthetic pathway and common impurity formation points.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
FAQ 1: My reaction is incomplete, and I see significant amounts of starting material in my crude product. What can I do?
Answer:
Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:
-
Reaction Time and Temperature: The kinetics of SNAr reactions can be sensitive to temperature. If the reaction is sluggish, consider increasing the temperature. However, be cautious, as higher temperatures can also promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Base Strength and Stoichiometry: An inadequate amount or strength of the base can lead to a buildup of acid, which protonates the nucleophile (1-methylpiperazine) and reduces its reactivity. Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃). For challenging reactions, a stronger base like sodium hydride (NaH) might be necessary, but exercise caution due to its reactivity.
-
Solvent Quality: The presence of water in your solvent can negatively impact the reaction by reacting with the base and potentially hydrolyzing the starting material. Using anhydrous solvents is highly recommended.
-
Leaving Group: The nature of the leaving group on the benzaldehyde is critical. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.[1] If you are using a chloro- or bromo-substituted benzaldehyde, the reaction may require more forcing conditions (higher temperature, longer reaction time).
FAQ 2: I've isolated my product, but my NMR spectrum shows unexpected aromatic signals. Could this be an isomeric impurity?
Answer:
Yes, the presence of isomeric impurities is a strong possibility, and they can be challenging to remove due to their similar physical properties to the desired product.
-
Source of Isomers: The primary source of isomeric impurities is often the starting 2-halo-5-nitrobenzaldehyde. For instance, if your starting material is contaminated with 4-halo-3-nitrobenzaldehyde, you will likely form the corresponding 4-(4-Methylpiperazin-1-yl)-3-nitrobenzaldehyde isomer.
-
Identification: Careful analysis of ¹H and ¹³C NMR spectra is essential. The coupling patterns and chemical shifts of the aromatic protons will differ between the isomers. LC-MS can also be a powerful tool to detect and quantify isomeric impurities.[2][3]
-
Mitigation:
-
Starting Material Purity: The most effective way to prevent isomeric impurities is to use highly pure starting materials. Verify the purity of your 2-halo-5-nitrobenzaldehyde by NMR or GC-MS before starting the synthesis.
-
Purification: If isomeric impurities are present, purification by column chromatography is often necessary. A careful selection of the stationary and mobile phases is critical to achieve good separation.
-
FAQ 3: My mass spectrometry data shows a peak with a significantly higher molecular weight than my product. What could this be?
Answer:
A higher molecular weight peak often indicates the formation of a di-substituted byproduct.
-
Plausible Structure: The most likely di-substituted byproduct is 1,4-bis(2-formyl-4-nitrophenyl)piperazine. This can occur if piperazine is present as an impurity in your 1-methylpiperazine, or if N-demethylation of the product occurs followed by a second substitution. A more likely scenario for a high molecular weight impurity is the reaction of two molecules of the benzaldehyde with one molecule of piperazine, if piperazine is used instead of 1-methylpiperazine.
-
Formation Conditions: This side reaction is favored if there is a significant excess of the 2-halo-5-nitrobenzaldehyde relative to the 1-methylpiperazine.
-
Prevention and Removal:
-
Stoichiometry Control: Use a slight excess of 1-methylpiperazine to ensure complete consumption of the benzaldehyde and minimize the formation of di-substituted products.
-
Purification: These larger, more polar byproducts are typically easier to remove than isomeric impurities. They can often be separated by crystallization or column chromatography.
-
FAQ 4: The color of my reaction mixture is very dark, and I'm getting a low yield of a discolored product. What's happening?
Answer:
Dark reaction mixtures and discolored products often point to degradation or side reactions involving the solvent or base.
-
Solvent and Base Reactivity: Solvents like DMF can decompose at elevated temperatures, especially in the presence of a strong base, leading to the formation of dimethylamine, which can act as a competing nucleophile.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at higher temperatures or if air is not excluded from the reaction.
-
Troubleshooting:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Alternative Solvents: Consider using a more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP).
-
Purification: Activated carbon (charcoal) treatment of a solution of the crude product can sometimes be effective in removing colored impurities, followed by recrystallization or chromatography.
-
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities.
| Analytical Technique | Information Provided |
| TLC | Rapid monitoring of reaction progress and qualitative assessment of crude product purity. |
| HPLC/UPLC | Quantitative analysis of product purity, detection of isomeric impurities, and unreacted starting materials.[4] |
| LC-MS | Molecular weight determination of impurities, providing clues to their structures.[2][3] |
| ¹H and ¹³C NMR | Structural elucidation of the product and impurities.[5] Key for identifying isomeric impurities. |
| GC-MS | Analysis of volatile starting materials and impurities. Can also be used for the final product with suitable derivatization. |
Recommended Purification Protocol
For a typical laboratory-scale synthesis, a combination of crystallization and column chromatography is often effective.
Step-by-Step Purification:
-
Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.
-
Solvent Removal: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Initial Purification (Crystallization): Attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes). This can effectively remove many impurities.
-
Final Purification (Column Chromatography): If crystallization does not yield a product of sufficient purity, perform column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
References
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]
-
Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]
-
Synthesis of novel[5][6][7]triazolo[1,5-b][5][6][7][8]tetrazines and investigation of their fungistatic activity. PMC. [Link]
-
Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. PMC. [Link]
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC. [Link]
-
Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience to ensure scientific integrity and a self-validating protocol.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of an activated aryl halide, typically 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde, with 1-methylpiperazine. The electron-withdrawing nitro group in the para position to the halogen is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the substitution.[1]
The general reaction scheme is as follows:
Caption: General SNAr synthesis of the target compound.
Detailed Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-5-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.9% | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | J.T. Baker |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the mixture under a nitrogen atmosphere.
-
Nucleophilic Addition: Slowly add 1-methylpiperazine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A yellow precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts and residual DMSO.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum at 40-50 °C.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: Low Product Yield
-
Question: My reaction has resulted in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields in this SNAr reaction can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique like TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (e.g., to 100 °C).
-
Suboptimal Reagent Purity: The presence of water can negatively impact the reaction. Use anhydrous solvents and ensure your reagents, particularly the potassium carbonate and 1-methylpiperazine, are dry.
-
Inefficient Mixing: In a scaled-up reaction, ensure that the stirring is vigorous enough to maintain a homogeneous suspension of the potassium carbonate.
-
Incorrect Stoichiometry: While a slight excess of 1-methylpiperazine (1.1-1.2 equivalents) is beneficial, a large excess can sometimes lead to the formation of byproducts.
-
Issue 2: Formation of Impurities
-
Question: My final product is contaminated with impurities. What are the common byproducts and how can I avoid their formation?
-
Answer: The most common impurities in this synthesis are:
-
Unreacted 2-Chloro-5-nitrobenzaldehyde: This is often due to an incomplete reaction. See the troubleshooting steps for low yield.
-
Isomeric Impurities: If the starting 2-chloro-5-nitrobenzaldehyde was synthesized by nitration of 2-chlorobenzaldehyde, it might contain the 2-chloro-3-nitrobenzaldehyde isomer.[2] This isomer is less reactive in the SNAr reaction and may persist in the final product. It is crucial to start with high-purity 2-chloro-5-nitrobenzaldehyde.
-
Oxidation of the Aldehyde: The aldehyde group can be susceptible to oxidation to a carboxylic acid, especially under harsh conditions or in the presence of oxidizing impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Side reactions with the solvent: While DMSO is a good solvent for this reaction, at very high temperatures it can decompose or react with the reagents. Maintain the recommended temperature range.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: I am having trouble isolating a pure product. What are the best practices for work-up and purification?
-
Answer: Effective isolation and purification are key to obtaining a high-quality product:
-
Work-up: When quenching the reaction with water, ensure the water is cold to facilitate complete precipitation of the product. Stir the mixture for a sufficient amount of time to allow for full precipitation before filtration.
-
Washing: Thoroughly wash the filtered product with water to remove inorganic salts and residual DMSO. A final wash with a cold, non-polar solvent like hexanes can help remove some organic impurities.
-
Recrystallization: The choice of recrystallization solvent is critical. A mixed solvent system like ethanol/water or ethyl acetate/hexanes often works well. Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to form well-defined crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: Can other bases be used instead of potassium carbonate?
-
A1: Yes, other inorganic bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can be used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, though they may require different solvent systems and can complicate the work-up. Potassium carbonate is often preferred due to its low cost, moderate basicity, and ease of removal.
-
-
Q2: Is it possible to run this reaction at a lower temperature?
-
A2: The reaction rate is temperature-dependent. While the reaction can proceed at lower temperatures, it will be significantly slower. If using a more reactive starting material like 2-fluoro-5-nitrobenzaldehyde, the reaction may proceed efficiently at a lower temperature.
-
-
Q3: What is the role of the nitro group in this reaction?
-
A3: The nitro group is a strong electron-withdrawing group. Its presence in the para position to the leaving group (the chlorine atom) is essential for activating the aromatic ring to nucleophilic attack. It does this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[1]
-
-
Q4: How can I monitor the reaction progress effectively?
-
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, HPLC is recommended.
-
-
Q5: What are the safety precautions for this synthesis?
-
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Chloro-5-nitrobenzaldehyde is an irritant. 1-Methylpiperazine is corrosive and flammable. DMSO can enhance the absorption of chemicals through the skin. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
-
Mechanistic Insight: The SNAr Pathway
The synthesis of this compound proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) reactions.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of 1-methylpiperazine on the carbon atom of the benzene ring that is bonded to the chlorine atom. This step is typically the rate-determining step of the reaction. This addition breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. This step is usually fast. The resulting product is the desired this compound.
Understanding this mechanism is key to troubleshooting the reaction. For instance, the importance of the electron-withdrawing nitro group explains why similar reactions on unactivated aryl halides are much more difficult to achieve.
References
- Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 151, 137-143.
- Siddiqui, Z. N., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4337.
- Google Patents (2017). US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds.
-
Chemistry LibreTexts (2023). Reaction of Amines with Nitrous Acid. [Link]
- Cebeci, Y. U., et al. (2021). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Li, X., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules, 28(8), 3535.
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357.
- Patel, V. P., et al. (2016). SYNTHESIS, CHARECTERIZATION AND ANTIMICROBIAL ACTIVITY OF 5-METHYL -2, 4-DIHYDRO-3H-PYRAZOL-3-ONE-4-(4-SUBTITUTED) BENZYLPIPERAZINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1166-1174.
-
European Patent Office (2015). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. [Link]
- Kumar, A., et al. (2014). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 6(6), 329-337.
-
ResearchGate (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. [Link]
- Google Patents (2012).
- Hakimi, M., & Sarani, M. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Science and Advanced Technology, 2(4), 62-65.
- Behera, G. B., et al. (1975). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Journal of the Indian Chemical Society, 52(1), 71-73.
-
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde Derivatives on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The unique chemical architecture of 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde, which marries a nitroaromatic scaffold with a methylpiperazine moiety, presents a compelling starting point for the development of new anticancer drug candidates. This guide provides a comprehensive comparison of the cytotoxic profiles of derivatives based on this core structure, drawing upon experimental data from analogous compounds to elucidate structure-activity relationships and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation cancer therapies.
Introduction: The Rationale for Derivatization
The this compound scaffold is a composite of two pharmacologically significant motifs. The nitroaromatic group is a well-known electrophilic moiety that can participate in various biological interactions, including the generation of reactive oxygen species (ROS) and DNA adduction, leading to cellular stress and apoptosis.[1][2] The piperazine ring, a common feature in many approved drugs, is a versatile scaffold that can be readily modified to modulate a compound's physicochemical properties, such as solubility and membrane permeability, and to establish key interactions with biological targets.[3][4] The N-methyl group on the piperazine can further influence its basicity and pharmacokinetic profile.
The derivatization of this parent compound is a strategic approach to optimize its anticancer potential. By systematically modifying different positions of the benzaldehyde and piperazine rings, it is possible to fine-tune the electronic and steric properties of the molecule, thereby enhancing its cytotoxic potency and selectivity towards cancer cells. This guide will explore the impact of these modifications by comparing the cytotoxic activities of structurally related compounds.
Comparative Cytotoxicity of Nitroaryl-Piperazine Derivatives
While direct experimental data on the cytotoxicity of this compound derivatives is not extensively available in the public domain, a comparative analysis of structurally similar compounds provides valuable insights into their potential anticancer activity. The following table summarizes the in vitro cytotoxicity (IC50 values) of various nitroaryl and piperazine-containing derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8d | 3-nitroaryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazine | PC3 (Prostate) | 0.11 | [5] |
| MCF-7 (Breast) | 0.59 | [5] | ||
| SKBr3 (Breast) | 0.18 | [5] | ||
| Compound 9g | 4-nitroimidazole-piperazinyl-1,2,3-triazole | MCF-7 (Breast) | 2.00 | [6] |
| Compound 9k | 4-nitroimidazole-piperazinyl-1,2,3-triazole | MCF-7 (Breast) | 5.00 | [6] |
| Compound A-11 | N-methyl piperazine incorporated phenyl methanone | A-549 (Lung) | 5.71 | [7] |
| HCT-116 (Colon) | 4.26 | [7] | ||
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [8] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (NSCLC) | 1.35 | [8] |
| Piperazine amide derivative 3 | 4-(benzo[6][8]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 | [4] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table suggests several key SAR trends:
-
The Nitroaryl Moiety: The presence of a nitro group on the aromatic ring is a common feature in many of the active compounds, suggesting its importance for cytotoxicity. The potent activity of compound 8d, a 3-nitroaryl derivative, with IC50 values in the low micromolar to nanomolar range, underscores the contribution of the nitro group.[5]
-
The Methylpiperazine Group: The inclusion of a methylpiperazine moiety is prevalent in many active anticancer agents.[5][7] This group can influence the compound's ability to cross cell membranes and interact with intracellular targets.
-
Substitutions on the Piperazine Nitrogen: Modifications at the N4 position of the piperazine ring significantly impact cytotoxic activity. For instance, the attachment of larger, more complex heterocyclic systems, as seen in the vindoline-piperazine conjugates, can lead to potent growth inhibition.[8]
-
Overall Molecular Architecture: The overall three-dimensional shape and electronic distribution of the molecule are critical for its interaction with biological targets. The fusion of the nitroaryl and piperazine moieties into a rigid tricyclic system in compound 8d results in exceptionally high potency.[5]
Proposed Mechanisms of Action
The cytotoxic effects of nitroaryl-piperazine derivatives are likely mediated by a combination of mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Many cytotoxic agents exert their anticancer effects by triggering programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. Piperazine derivatives have been shown to induce apoptosis in various cancer cell lines.[9][10] The generation of reactive oxygen species (ROS) by the nitroaromatic moiety can also lead to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[2]
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[11][12] Dysregulation of EGFR signaling is a common feature of many cancers, making it an attractive target for anticancer drug development. Several piperazine-containing compounds have been identified as potent EGFR inhibitors.[1][5][11] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. Molecular docking studies have suggested that nitroaryl-piperazine derivatives can fit into the EGFR active site.[5]
Experimental Protocols
General Synthesis of Nitroaryl-Piperazine Derivatives
The synthesis of this compound derivatives can be achieved through a variety of synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzaldehyde with 1-methylpiperazine. The following is a generalized, exemplary protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a 2-halo-5-nitrobenzaldehyde derivative (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1-1.5 equivalents) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette the solution in each well to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The comparative analysis of structurally related compounds strongly suggests that derivatives of this compound hold significant promise as a new class of anticancer agents. The combination of a nitroaromatic ring and a methylpiperazine moiety provides a versatile scaffold for further optimization. Future research should focus on the synthesis and cytotoxic evaluation of a focused library of derivatives to establish a more definitive structure-activity relationship. Mechanistic studies, including apoptosis assays and kinase profiling, will be crucial to elucidate the precise molecular targets and signaling pathways affected by these compounds. The insights gained from such studies will guide the rational design of more potent and selective anticancer drug candidates with improved therapeutic potential.
References
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Bence, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
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Al-Wahaibi, L. H., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. RSC Advances, 13(42), 29429-29447. [Link]
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García-López, V., et al. (2020). Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones. Bioorganic Chemistry, 100, 104031. [Link]
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Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PloS one, 8(9), e74744. [Link]
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Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 10(2), e2163. [Link]
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Liu, Y., et al. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific reports, 8(1), 1-11. [Link]
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Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini reviews in medicinal chemistry, 22(1), 108-127. [Link]
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Lin, Y., et al. (2023). Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway. International Journal of Molecular Sciences, 24(18), 14036. [Link]
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Lee, S., et al. (2021). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants, 10(7), 1085. [Link]
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Di Capua, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5087. [Link]
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El-Sayed, N. F., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1483. [Link]
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Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]
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Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini reviews in medicinal chemistry, 22(1), 108-127. [Link]
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Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PloS one, 8(9), e74744. [Link]
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Gensicka-Kowalewska, M., et al. (2018). Synthesis new analogs of 4-methyl-1-nitroacridine and its biological evaluation as potential anticancer drugs. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(2), 42-60. [Link]
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Adhikari, N., et al. (2021). Piperlongumine in combination with EGFR tyrosine kinase inhibitors for the treatment of lung cancer cells. PLoS One, 16(5), e0251739. [Link]
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Liu, Y., et al. (2021). Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS-mitochondria-associated signalling pathway. Journal of Cellular and Molecular Medicine, 25(18), 8635-8646. [Link]
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Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link]
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Comparative study of synthetic routes to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Introduction
2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a nitro-activated aromatic ring coupled with a methylpiperazine moiety, makes it a versatile scaffold for drug discovery and development. This guide provides a comparative analysis of the primary synthetic route to this valuable building block, offering in-depth technical insights, detailed experimental protocols, and a discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzaldehyde and 1-methylpiperazine.
Causality Behind Experimental Choices
The choice of this synthetic strategy is dictated by the electronic properties of the starting material, 2-chloro-5-nitrobenzaldehyde. The strongly electron-withdrawing nitro group (—NO₂) located ortho and para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, via resonance.[1][2] The electron density from the incoming nucleophile can be delocalized onto the nitro group, lowering the activation energy of the reaction.[2]
The selection of 1-methylpiperazine as the nucleophile is based on its secondary amine functionality, which readily attacks the electron-deficient carbon bearing the chlorine atom. The use of a suitable base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common bases for this transformation include potassium carbonate or triethylamine. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically preferred as they can solvate the cationic species and facilitate the reaction.
Comparative Analysis of Synthetic Routes
For a comprehensive understanding, we will compare the primary SNAr route with a plausible, albeit less common, alternative approach.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Nitration of a Precursor (Hypothetical) |
| Starting Materials | 2-Chloro-5-nitrobenzaldehyde, 1-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)benzaldehyde |
| Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO) | Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Reaction Conditions | Moderate temperature (e.g., 80-120 °C) | Low temperature (e.g., 0-10 °C) |
| Regioselectivity | High (substitution at the activated position) | Potentially poor (mixture of isomers) |
| Yield | Generally high | Likely lower due to side reactions and purification challenges |
| Purification | Typically straightforward (crystallization or chromatography) | More complex due to isomeric byproducts |
| Scalability | Readily scalable | Potentially problematic due to safety and selectivity issues |
| Atom Economy | Good | Moderate |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative procedure for the synthesis of this compound via the SNAr reaction.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Visualization of Synthetic Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of the SNAr reaction.
In the first, rate-determining step, the nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. The second step involves the rapid elimination of the chloride leaving group, restoring the aromaticity of the ring and yielding the final product.
Alternative Synthetic Strategy: A Critical Evaluation
A hypothetical alternative route could involve the nitration of 2-(4-methylpiperazin-1-yl)benzaldehyde. This approach would require the synthesis of the precursor, which could be achieved through various methods, such as the Buchwald-Hartwig amination of 2-chlorobenzaldehyde followed by formylation.
However, the subsequent nitration step presents significant challenges. The 4-methylpiperazin-1-yl group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. The aldehyde group is a deactivating, meta-directing group. Therefore, nitration would likely lead to a mixture of products, with nitration occurring at positions ortho and para to the piperazine ring. This lack of regioselectivity would necessitate a difficult and likely low-yielding purification process, making this route less synthetically viable than the direct SNAr approach.
Conclusion
The nucleophilic aromatic substitution of 2-chloro-5-nitrobenzaldehyde with 1-methylpiperazine stands as the most efficient and practical synthetic route to this compound. The reaction is driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack. This method offers high yields, excellent regioselectivity, and straightforward purification, making it amenable to both laboratory-scale synthesis and large-scale production. While alternative routes can be conceptually designed, they are likely to be hampered by issues of regioselectivity and lower overall efficiency. For researchers and professionals in drug development, the SNAr approach provides a reliable and robust method for accessing this key synthetic intermediate.
References
-
Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
